2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAVGNSIUIIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically follows a two-step conceptual pathway:
Step 1: Formation of the 4,5,6,7-tetrahydro-1H-1,3-benzodiazol core
This involves cyclization reactions starting from o-phenylenediamine derivatives or related precursors to form the benzimidazole ring system.Step 2: Introduction of the acetic acid group
The acetic acid side chain is introduced usually via nucleophilic substitution or alkylation reactions, commonly using chloroacetic acid or its derivatives in the presence of a base.
Detailed Preparation Method
2.1. Reaction of 4,5,6,7-tetrahydro-1H-benzimidazole with Chloroacetic Acid
-
- Starting material: 4,5,6,7-tetrahydro-1H-benzimidazole
- Alkylating agent: Chloroacetic acid
- Base: Sodium hydroxide (NaOH) or similar strong base
- Solvent: Typically aqueous or mixed aqueous-organic solvents
- Temperature: Moderate heating to facilitate nucleophilic substitution
Mechanism:
The nitrogen atom on the benzimidazole ring acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid, displacing chloride and forming the N-substituted acetic acid derivative.Outcome:
This method yields 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid with good efficiency, suitable for both laboratory and industrial scale synthesis.
Industrial Scale Synthesis
Process Optimization:
Industrial production uses similar chemistry but optimizes parameters such as reaction time, temperature, solvent system, and base concentration to maximize yield and purity.-
- Batch reactors for flexibility in small to medium scale
- Continuous flow reactors for large-scale, consistent production
Purification:
Crystallization, extraction, and chromatographic techniques are applied to isolate the pure compound.
Alternative Synthetic Approaches
Cyclization from o-Phenylenediamine Derivatives:
Literature reports the synthesis of benzimidazole derivatives by condensing o-phenylenediamine with aldehydes or amidinium salts under controlled conditions (e.g., low temperature in ethanol or dichloromethane). This can be adapted to obtain the tetrahydrobenzimidazole core before acetic acid introduction.Multi-step Synthesis Involving Reductive Amination and Oxidation:
Some benzimidazole derivatives are synthesized through multi-step sequences involving reduction of esters to alcohols, oxidation to aldehydes, and subsequent amination followed by palladium-catalyzed coupling reactions. While these methods are more complex, they offer routes to functionalized benzimidazole derivatives.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products/Notes |
|---|---|---|
| Nucleophilic Substitution | 4,5,6,7-tetrahydro-1H-benzimidazole + chloroacetic acid, NaOH, heat | This compound |
| Oxidation | Potassium permanganate or hydrogen peroxide | Possible formation of carboxylic acids or ketones on side chains |
| Reduction | Lithium aluminum hydride (LiAlH4) | Conversion to amines or alcohol derivatives |
| Substitution | Various nucleophiles with base | Derivatives with substituted side chains |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Scale | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | 4,5,6,7-tetrahydro-1H-benzimidazole | Chloroacetic acid, NaOH, heat | Lab and Industrial | High yield, high purity | Direct nucleophilic substitution |
| 2 | o-Phenylenediamine derivatives | Amidinium salts, ethanol/DCM, low temp | Lab scale | Moderate yield (ca. 60%) | Ring formation step before acetic acid addition |
| 3 | Ester derivatives of benzimidazole | NaBH4 reduction, Dess–Martin oxidation, reductive amination | Multi-step synthesis | Moderate to good yields | Complex route for substituted benzimidazoles |
Chemical Reactions Analysis
Types of Reactions: 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Activity :
- Neuroprotective Effects : Studies indicate that derivatives of benzodiazoles exhibit neuroprotective properties. Compounds similar to 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Antidepressant Potential : Research suggests that benzodiazole derivatives may influence serotonin receptors and exhibit antidepressant-like effects in animal models .
- Drug Development :
Material Science Applications
- Polymer Chemistry :
- Nanomaterials :
Biological Research Applications
- Biochemical Studies :
- Cellular Studies :
Case Studies
Mechanism of Action
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is structurally similar to other benzimidazole derivatives, such as 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetic acid and 2-(2-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-1-yl)acetic acid. These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Acidity : The oxo derivative (pKa ~2.9) exhibits stronger acidity than the tetrahydro compound (pKa ~3.8) due to resonance stabilization of the conjugate base via the carbonyl group .
Solubility : The benzotriazole analog shows reduced aqueous solubility compared to the benzodiazole derivatives, likely due to increased hydrophobicity from the triazole ring .
Coordination Chemistry : The tetrahydrobenzodiazole-acetic acid hybrid demonstrates superior metal-binding capacity (e.g., with Cu²⁺ and Zn²⁺) compared to the benzotriazole variant, attributed to the flexible tetrahydro ring and optimized NH-O hydrogen bonding .
Functional Analogues
- Diclofenac Derivatives: highlights 2-[2-(2′,6′-dichloroanilino)phenyl]acetic acid (diclofenac), a non-steroidal anti-inflammatory drug (NSAID). Unlike the target compound, diclofenac’s arylacetic acid structure lacks a bicyclic heterocycle, reducing its ability to form stable metal complexes but enhancing COX-2 inhibition .
- Azoamidine Initiators : Compounds like 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane] () share the tetrahydrobenzodiazole core but incorporate azo groups, enabling radical polymerization applications. The acetic acid substituent in the target compound instead favors acid-base reactivity .
Biological Activity
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O2. This compound is a derivative of benzimidazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
The biological activity of this compound can be attributed to its interactions with various cellular targets:
- Receptor Binding : Similar to other indole derivatives, this compound may bind to multiple receptors with high affinity. This binding can lead to significant alterations in cellular processes and signaling pathways.
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been noted to modulate key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
The biochemical properties of this compound include:
- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate several biochemical pathways leading to changes in cellular metabolism and function .
- Molecular Mechanism : At the molecular level, it may inhibit or activate enzymes by binding to their active or allosteric sites. This interaction can lead to significant changes in gene expression and protein synthesis involved in critical cellular functions .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
Q & A
Q. Table 1: Key Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Crystal System | Monoclinic (hypothetical example) | |
| Hydrogen Bond Network | N–H···O interactions in lattice |
Basic: What synthetic routes are employed for preparing this compound, and how are reaction conditions optimized?
Methodological Answer:
Common methods include:
- Condensation Reactions : Reacting 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with chloroacetic acid under reflux in ethanol with glacial acetic acid as a catalyst .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 4 hours) while maintaining yields >85% .
Q. Table 2: Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | Ethanol | Ethanol/water (9:1) |
| Catalyst | Glacial acetic acid | p-Toluenesulfonic acid |
| Temperature | 80°C (reflux) | 100°C (microwave) |
Basic: What physicochemical properties are critical for experimental design?
Methodological Answer:
Key properties include:
Q. Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP | 2.14 | HPLC-derived |
| Melting Point | 248°C | Differential Scanning Calorimetry |
| PSA | 55.12 Ų | Computational (DFT) |
Advanced: How are crystallographic data contradictions resolved when using SHELX programs?
Methodological Answer:
Discrepancies in refinement (e.g., R-factor >5%) are addressed by:
- Twinned Data Analysis : SHELXL handles twinning via HKLF5 format, improving Rint values .
- Hydrogen Bond Validation : Cross-checking with Cambridge Structural Database (CSD) entries to validate unusual bond lengths .
- Multi-Software Cross-Validation : Comparing results with Olex2 or PLATON to identify systematic errors .
Advanced: How is biological activity assessed, and what experimental designs mitigate false positives?
Methodological Answer:
- In Vitro Assays : Dose-response curves (IC₅₀) against targets like kinases or GPCRs, with controls for nonspecific binding (e.g., 10 µM staurosporine) .
- SAR Studies : Modifying the acetic acid moiety or benzodiazole ring to correlate structure with activity .
- Counter-Screens : Testing against unrelated enzymes (e.g., carbonic anhydrase) to exclude pan-assay interference .
Advanced: How do computational methods (e.g., DFT) complement experimental data in mechanistic studies?
Methodological Answer:
- Reaction Pathway Modeling : DFT calculations (B3LYP/6-31G*) simulate intermediates in synthesis, validating proposed mechanisms .
- Docking Studies : AutoDock Vina predicts binding modes with biological targets, guiding mutagenesis experiments (e.g., ∆G = -8.2 kcal/mol for kinase inhibition) .
Basic: What safety protocols are essential given its hazard profile?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to irritant properties (H302: harmful if swallowed) .
- Storage : Store at 2–8°C in airtight containers, away from light, to prevent decomposition .
Advanced: How are stability and degradation profiles analyzed under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light for 48 hours, monitoring via HPLC .
- Kinetic Stability Assays : Pseudo-first-order kinetics (t₁/₂ = 12 hours at pH 7.4) predict shelf-life .
Advanced: What strategies resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Ensemble Docking : Test multiple conformers to account for protein flexibility .
- Solvent Effect Modeling : Include explicit water molecules in MD simulations to improve binding affinity accuracy .
Basic: What analytical techniques confirm compound purity post-synthesis?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
